Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt
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Overview
Description
Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is notable for its vibrant color, which makes it useful in various dyeing applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with aniline to form the azo compound.
Sulfonation: The azo compound is sulfonated using methanesulfonic acid to introduce the sulfonic acid group.
Neutralization: Finally, the sulfonic acid group is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces amines.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid group enhances the compound’s solubility in water, making it more versatile for various applications.
Comparison with Similar Compounds
Similar Compounds
Methyl orange: Another azo dye with similar structural features but different functional groups.
Congo red: A bis-azo dye used in histology for staining amyloid.
Acid orange 7: An azo dye used in the textile industry.
Uniqueness
Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. Its high solubility in water and vibrant color make it particularly useful in applications where other azo dyes may not be as effective.
Properties
CAS No. |
27152-80-3 |
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Molecular Formula |
C13H11N4NaO5S |
Molecular Weight |
358.31 g/mol |
IUPAC Name |
sodium;[4-[(4-nitrophenyl)diazenyl]anilino]methanesulfonate |
InChI |
InChI=1S/C13H12N4O5S.Na/c18-17(19)13-7-5-12(6-8-13)16-15-11-3-1-10(2-4-11)14-9-23(20,21)22;/h1-8,14H,9H2,(H,20,21,22);/q;+1/p-1 |
InChI Key |
YYPBPJHNSVTSLD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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